N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzo[b]thiophene core linked to a 2-hydroxyethyl chain and a 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-18(17-13-26-19-5-2-1-4-16(17)19)12-21-27(24,25)15-8-6-14(7-9-15)22-11-3-10-20-22/h1-11,13,18,21,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRDPALUFBWRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or ethylene glycol in the presence of a base to introduce the hydroxyethyl group onto the benzo[b]thiophene core.
Attachment of the pyrazolyl group: This can be done through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have demonstrated that these compounds can effectively target multiple signaling pathways involved in cancer progression, making them promising candidates for further development in cancer therapeutics .
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. These findings suggest that this compound could be beneficial in treating inflammatory diseases .
1.3 Analgesic Effects
Similar compounds have demonstrated analgesic activity comparable to standard pain relievers like aspirin and diclofenac. The analgesic mechanism is believed to involve the modulation of pain pathways and the inhibition of inflammatory mediators .
Material Science Applications
2.1 Organic Electronics
This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties allow for efficient charge transport, which is essential for the performance of these devices. Research has indicated that modifications to the compound can enhance its charge injection capabilities, making it a suitable candidate for further exploration in electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
This analogue replaces the hydroxyethyl group with a dimethylaminoethyl chain. Such substitutions are critical for optimizing pharmacokinetic properties .
HDAC6 Inhibitors with Benzo[b]thiophen-3-yl Moieties
Patent EP Bulletin (2023) describes 1,3,4-oxadiazole derivatives featuring benzo[b]thiophen-3-yl groups as selective HDAC6 inhibitors. While the target compound lacks the oxadiazole ring, the shared benzo[b]thiophene scaffold suggests a possible overlap in binding interactions, albeit with divergent biological targets due to differences in sulfonamide vs. oxadiazole functional groups .
Sulfonamide Derivatives with Heterocyclic Substitutions
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (Compound 85)
This compound () shares the 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety but replaces benzo[b]thiophene with benzo[d]thiazole. The thiazole ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. Such modifications can significantly impact target affinity and metabolic stability .
Celecoxib Derivatives ()
Celecoxib analogues, such as N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, highlight the role of trifluoromethyl and carbothioamide groups in COX-2 inhibition. In contrast, the target compound’s hydroxyethyl and benzo[b]thiophene groups may favor different therapeutic pathways, such as anticancer or anti-inflammatory activities, depending on substituent interactions .
Tautomerism and Reactivity in Triazole-Thiones ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thione and thiol forms. The target compound’s pyrazole ring lacks this tautomeric flexibility, resulting in greater conformational stability. This difference may influence binding kinetics and enzymatic resistance .
Data Tables: Key Structural and Functional Comparisons
Research Findings and Implications
- Hydroxyethyl vs. Dimethylaminoethyl: The hydroxyethyl group in the target compound improves water solubility, which is advantageous for oral bioavailability, whereas dimethylaminoethyl analogues may exhibit better blood-brain barrier penetration .
- Benzo[b]thiophene vs.
- Pyrazole vs. Triazole : Pyrazole’s rigidity vs. triazole’s tautomerism impacts metabolic stability; pyrazole derivatives are less prone to enzymatic degradation .
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.4 g/mol. The compound features a benzo[b]thiophene core, a pyrazole moiety, and a sulfonamide group, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzo[b]thiophene Core : This can be achieved through various synthetic routes, including the Gewald reaction or Paal-Knorr synthesis.
- Introduction of Hydroxyethyl and Pyrazole Groups : The hydroxyethyl group is introduced via alkylation reactions, while the pyrazole ring can be formed through condensation reactions involving hydrazine derivatives.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory activity against various cancer cell lines, particularly those expressing mutated BRAF and EGFR receptors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 (BRAF V600E) | 0.20 |
| Similar Pyrazole Derivative | HCT116 (EGFR+) | 0.35 |
Antiviral Activity
The compound has also been evaluated for antiviral properties. A study indicated that pyrazole derivatives could inhibit reverse transcriptase activity in HIV-infected cells, suggesting potential as antiviral agents .
Anti-inflammatory Effects
In addition to antitumor and antiviral activities, compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro.
Case Studies
- Case Study on Antitumor Activity : In a study examining the efficacy of various pyrazole derivatives against melanoma cells, this compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, highlighting its potential as a novel therapeutic agent.
- Antiviral Screening : Another study tested the compound against HIV strains in MT-4 cells, revealing an EC50 value that was competitive with existing antiviral drugs. This suggests that modifications to the pyrazole ring could enhance antiviral efficacy further.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonamide formation : Coupling a sulfonyl chloride intermediate with an amine-containing precursor (e.g., 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Heterocyclic assembly : Pyrazole ring introduction via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for regioselective substitution .
Optimization factors :- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Pd(PPh₃)₄ enhances coupling efficiency in pyrazole functionalization .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
Q. What are the primary challenges in resolving contradictory spectral data (e.g., unexpected peaks in NMR or MS)?
Common issues and solutions:
- Impurity identification : Use preparative TLC or column chromatography to isolate byproducts and re-analyze .
- Tautomerism in pyrazole : Variable temperature NMR (e.g., 25–60°C) resolves dynamic proton exchange .
- Residual solvents : Compare MS/MS fragmentation patterns with known solvent adducts (e.g., DMSO at m/z +78) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of specific functional groups in this compound?
Methodology :
- Analog synthesis : Systematically modify substituents (e.g., replace pyrazole with imidazole, alter sulfonamide linkage) .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
- Cellular activity : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .
Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What computational approaches are effective for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or EGFR). Focus on hydrogen bonding between sulfonamide and active-site residues (e.g., Arg120 in COX-2) .
- ADMET prediction : SwissADME or pkCSM to estimate logP (optimal range: 2–4), BBB permeability, and CYP450 inhibition .
Q. How can contradictions in biological assay results (e.g., high in vitro activity but low in vivo efficacy) be addressed?
Troubleshooting strategies :
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
- Metabolic stability : Perform microsomal incubation assays (human liver microsomes) to identify rapid clearance pathways .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to detect unintended interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
